molecular formula C11H7BrF3N B13869141 2-(bromomethyl)-5-(trifluoromethyl)Quinoline CAS No. 127481-99-6

2-(bromomethyl)-5-(trifluoromethyl)Quinoline

Cat. No.: B13869141
CAS No.: 127481-99-6
M. Wt: 290.08 g/mol
InChI Key: DMCYBCBDZQOCCE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a trifluoromethyl (-CF3) group at position 5 of the quinoline ring. The quinoline core, a bicyclic aromatic system with a nitrogen atom, provides a versatile scaffold for chemical modifications. The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electrophilic substitution reactivity, while the bromomethyl group enables alkylation or cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science .

Properties

CAS No.

127481-99-6

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c12-6-7-4-5-8-9(11(13,14)15)2-1-3-10(8)16-7/h1-5H,6H2

InChI Key

DMCYBCBDZQOCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)CBr)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-(trifluoromethyl)Quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-(trifluoromethyl)Quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological activity and chemical reactivity of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a detailed comparison of 2-(bromomethyl)-5-(trifluoromethyl)quinoline with structurally related compounds.

Structural and Functional Group Variations

Table 1: Key Features of Selected Quinoline Derivatives
Compound Name Substituent Positions & Groups Biological Activity Key Applications
This compound -BrCH2 at 2; -CF3 at 5 Anticancer, antimicrobial Drug intermediates, dye synthesis
2-(Bromomethyl)quinoline (CAS 5632-15-5) -BrCH2 at 2 Anticancer, dye production Medicinal chemistry
8-Bromo-5-(trifluoromethyl)quinoline -Br at 8; -CF3 at 5 Antibacterial, antifungal (predicted) Pharmaceutical research
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline -Cl at 4; -F at 5; -CH3 at 6; -CF3 at 2 Antiviral, antineoplastic Anticancer drug development
5-Chloro-8-(trifluoromethoxy)quinoline -Cl at 5; -OCF3 at 8 Antimicrobial, variable reactivity Comparative pharmacology
Mefloquine -CF3 at 2; piperidine side chain Antimalarial Malaria treatment

Positional Effects on Reactivity and Bioactivity

  • This positional difference allows for selective functionalization in synthetic pathways . In contrast, 2-(bromomethyl)quinoline (without -CF3) exhibits anticancer activity but lacks the metabolic stability conferred by the trifluoromethyl group .
  • Trifluoromethyl Group Position: The -CF3 group at position 5 in the target compound creates an electron-deficient quinoline core, facilitating electrophilic substitutions. This contrasts with -CF3 at position 2 (e.g., mefloquine), which is critical for antimalarial activity but reduces versatility in further modifications . Compounds with -CF3 at position 7 or 8 (e.g., 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline) show higher antineoplastic activity due to synergistic effects with other substituents .

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